molecular formula C10H13ClS B7995287 4-Chloro-3,5-dimethylphenyl ethyl sulfide

4-Chloro-3,5-dimethylphenyl ethyl sulfide

Cat. No.: B7995287
M. Wt: 200.73 g/mol
InChI Key: FHOHPPXSNQDFDT-UHFFFAOYSA-N
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Description

Overview of Aryl Alkyl Sulfide (B99878) Compounds in Chemical Science

Aryl alkyl sulfides are integral building blocks in organic synthesis. The sulfur atom can exist in various oxidation states, allowing for a diverse range of chemical transformations. For instance, oxidation of sulfides can yield sulfoxides and sulfones, which are themselves important functional groups in many biologically active molecules. The carbon-sulfur bond is a key feature, and numerous methods have been developed for its formation, reflecting the importance of this class of compounds. These synthetic strategies often involve the coupling of thiols with aryl halides or the reaction of aryl thiols with alkyl halides. libretexts.org The versatility of aryl alkyl sulfides makes them valuable intermediates in the synthesis of more complex molecular architectures.

Significance of Substituted Phenyl Ethyl Sulfides in Contemporary Organic Chemistry

Within the broader class of aryl alkyl sulfides, substituted phenyl ethyl sulfides are of particular interest due to their prevalence in biologically active compounds and functional materials. The nature and position of substituents on the phenyl ring can dramatically influence the molecule's physical, chemical, and biological properties. For example, the presence of halogen atoms and alkyl groups can modulate factors such as lipophilicity, electronic properties, and steric hindrance, which in turn can affect how the molecule interacts with biological targets or influences the properties of a material.

Research has shown that substituted aryl sulfides can exhibit a range of biological activities, including antibacterial and antifungal properties. researchgate.net For instance, certain diaryl sulfide derivatives have demonstrated notable antibacterial activity. researchgate.net The specific substitution pattern on the aromatic ring is often crucial for the observed biological effects.

Rationale for Dedicated Research on 4-Chloro-3,5-dimethylphenyl Ethyl Sulfide

The specific compound, this compound, presents a unique combination of structural features that warrant dedicated scientific investigation. The presence of a chlorine atom, along with two methyl groups on the phenyl ring, suggests that this molecule could possess interesting and potentially useful properties.

The rationale for its study is rooted in the known activities of its precursor and related compounds. The starting material for its synthesis, 4-chloro-3,5-dimethylphenol (B1207549), is a well-known antiseptic and disinfectant with broad-spectrum antimicrobial properties. ebi.ac.uknih.gov It is effective against a wide range of bacteria and fungi and is used in various commercial products. google.comchemicalbook.comguidechem.com Given the established biological activity of the phenolic precursor, it is scientifically reasonable to hypothesize that its sulfide derivative may also exhibit interesting biological effects, potentially with a modified spectrum of activity or improved properties.

Furthermore, studies on derivatives of 4-chloro-3,5-dimethylphenol have shown that modifications to the phenolic hydroxyl group can lead to compounds with significant antibacterial activity. researchgate.net This provides a strong impetus for synthesizing and evaluating the ethyl sulfide derivative. The introduction of the ethyl sulfide group in place of the phenolic hydroxyl can alter the molecule's polarity, size, and ability to participate in hydrogen bonding, which could lead to novel interactions with biological systems or unique properties as a synthon in organic synthesis.

The synthesis of this compound would likely proceed in two main steps. First, the synthesis of the precursor, 4-chloro-3,5-dimethylphenol, which is well-documented and can be achieved through the chlorination of 3,5-dimethylphenol. google.comgoogle.com Following the preparation of the phenol (B47542), a standard etherification reaction, specifically a Williamson ether synthesis adapted for thioethers, would be employed. This would involve the deprotonation of the phenol to form a phenoxide, which would then react with an ethyl halide or a similar ethylating agent in the presence of a sulfur source, or more directly, the reaction of the corresponding thiophenol with an ethyl halide. libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethylsulfanyl-1,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOHPPXSNQDFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3,5 Dimethylphenyl Ethyl Sulfide and Analogous Thioethers

Strategies for Carbon-Sulfur Bond Formation in Aryl Alkyl Sulfides

The construction of the C(aryl)-S bond is central to the synthesis of 4-chloro-3,5-dimethylphenyl ethyl sulfide (B99878) and its analogs. Over the years, synthetic chemists have developed a robust toolbox of reactions to forge this linkage, broadly categorized into transition-metal-catalyzed and metal-free protocols.

Transition-Metal-Catalyzed Approaches for Aryl Thioether Synthesis

Transition metals, particularly nickel, copper, and palladium, have proven to be powerful catalysts for the formation of C-S bonds. These metals facilitate the coupling of aryl electrophiles with sulfur nucleophiles through various catalytic cycles, offering high yields and broad functional group tolerance.

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-S cross-coupling reactions. organic-chemistry.org Nickel-catalyzed methods can activate a range of aryl electrophiles, including not only aryl halides but also more accessible precursors like aryl triflates, which are readily synthesized from phenols. organic-chemistry.org

A notable advancement is the development of nickel-catalyzed aryl exchange reactions, where an aryl group of a thioether is exchanged with another aryl group from an aryl electrophile. researchgate.net This approach allows for the synthesis of aryl sulfides without the use of odorous and toxic thiols by employing alternative sulfide donors like 2-pyridyl sulfides. organic-chemistry.org Mechanistic studies suggest that these transformations can proceed through a reversible Ni(0)/Ni(II) pathway, involving oxidative addition, ligand exchange, and reductive elimination steps. nih.gov The choice of ligand is crucial for the success of these reactions, with 1,2-bis(dicyclohexylphosphino)ethane (dcype) being identified as particularly effective in promoting this transformation. nih.govresearchgate.net This method demonstrates high functional group tolerance, enabling its application in late-stage derivatization of complex molecules and even in polymer recycling. acs.org

Table 1: Selected Nickel-Catalyzed C-S Coupling Reactions

Catalyst System Electrophile Sulfur Source Key Features
Ni(cod)₂ / dcype Aromatic Amide Thioether Aryl exchange reaction; Thioether as sulfide donor. researchgate.net
XantphosNi(o-tolyl)Cl Aryl/Alkenyl Triflates Alkyl Thiols Air-stable precatalyst; Mild conditions; Short reaction times. organic-chemistry.org
Ni(OAc)₂ / PⁿBu₃ Aryl Thioesters - Decarbonylative conversion to aryl thioethers. researchgate.net

Copper-catalyzed C-S bond formation, a variation of the classic Ullmann condensation, is one of the most established methods for synthesizing aryl thioethers. acsgcipr.org Modern protocols have significantly improved upon the harsh conditions of early Ullmann reactions, allowing for milder conditions and broader substrate scope through the use of specific ligands and catalysts.

Commercially available and inexpensive copper sources like copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) are effective catalysts. researchgate.netuu.nl The reactions typically couple aryl halides, particularly aryl iodides and bromides, with thiols. researchgate.netresearchgate.net A key advantage of copper catalysis is the excellent tolerance of various functional groups, including esters, unprotected amines, and alcohols. researchgate.net The development of highly air-stable ligands, such as oxalic diamides, has further expanded the utility of this method, enabling the smooth coupling of even unactivated aryl chlorides with both aryl and alkyl thiols. researchgate.net Some protocols have achieved success even without the use of an ancillary ligand, simplifying the reaction setup. uu.nl Microwave-assisted procedures in water have also been developed, offering rapid and environmentally friendly synthesis of aryl sulfides. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Thioetherification

Copper Source Ligand Electrophile Nucleophile Key Features
Cu₂O None Aryl Iodides Thiols Ligand-free; Tolerates diverse functional groups. researchgate.net
CuI Oxalic Diamides Aryl Bromides/Chlorides Aryl/Alkyl Thiols Couples unactivated aryl chlorides; Air-stable ligand. researchgate.net
CuI None Aryl Iodides Thiophenols Low catalyst loading (1-2.5 mol%); Ligand-free. uu.nl

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in C-S bond formation is well-documented. nih.gov Beyond standard cross-coupling, palladium catalysts have been uniquely employed in thioether metathesis reactions. This process involves the cleavage and reformation of C-S bonds, allowing for the exchange of aryl and alkyl groups on a sulfur atom. chemrxiv.org

This reversible arylation process enables the synthesis of valuable thioethers from other readily available thioethers. chemrxiv.org The reaction provides a novel pathway for creating complex molecules and even for the depolymerization of materials like poly(phenylene sulfide) (PPS). chemrxiv.org Another related strategy is intermolecular transthioetherification, where a palladium catalyst facilitates the transfer of a thio-group from one aryl moiety to another, using thioethers or thioesters as the sulfur source. researchgate.net These methods often employ specialized bisphosphine ligands to facilitate the catalytic cycle. nih.gov The development of one-pot procedures, where an aryl halide first reacts with a thiol surrogate like triisopropylsilanethiol (TIPS-SH) followed by coupling with a second, different aryl halide, demonstrates the versatility of this approach for constructing unsymmetrical diaryl thioethers. nih.gov

Table 3: Palladium-Catalyzed Thioether Synthesis Strategies

Reaction Type Catalyst System Substrates Product Type
C-S/C-S Metathesis Palladium / Ligand Thiol and Aryl-SR Exchanged Thioether
Transthioetherification Palladium / Ligand Aryl Halide and Thioether/Thioester Exchanged Thioether

Metal-Free and Green Chemistry Synthetic Protocols

In response to the environmental and economic costs associated with transition-metal catalysis, significant research has focused on developing metal-free and green synthetic alternatives. These methods aim to reduce waste, avoid toxic heavy metals, and utilize milder reaction conditions.

A prominent example of a green, metal-free approach is the sulfite-promoted synthesis of aryl alkyl sulfides. This one-pot reaction utilizes aryl disulfides and alkyl halides as starting materials. organic-chemistry.org The key reagent in this process is a reducing agent such as Rongalite (sodium hydroxymethanesulfinate), which promotes the cleavage of the disulfide bond. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds under mild, metal-free, and strong-base-free conditions, often at room temperature. organic-chemistry.orgthieme-connect.de The protocol is characterized by its operational simplicity, short reaction times (typically 15-30 minutes), and high yields of the desired thioether products. organic-chemistry.org Mechanistic investigations suggest the reaction involves a single-electron transfer process, generating sulfite radicals that facilitate the disulfide cleavage and subsequent alkylation. organic-chemistry.org This method is highly efficient for a wide range of alkyl, allylic, and benzyl halides, providing a scalable and environmentally benign alternative to traditional metal-catalyzed routes. organic-chemistry.org

Table 4: Sulfite-Promoted Synthesis of Aryl Alkyl Sulfides

Promoting Agent Substrate 1 Substrate 2 Solvent Base Reaction Time
Disilathiane-Mediated Alkyl Aryl Sulfide Synthesis

A notable method for synthesizing alkyl aryl sulfides involves the use of disilathiane. This compound acts as a mediator in the reaction between aromatic disulfides and alkyl carboxylates. nih.govresearchgate.net Mechanistic studies indicate that disilathiane facilitates the breaking of the sulfur-sulfur bond in disulfides, which leads to the formation of a thiosilane intermediate. nih.govresearchgate.netresearchgate.net This intermediate is key to the formation of the final product. The reaction can also be applied to diselenides to produce the corresponding selenides. nih.govresearchgate.net

In a specific application of this methodology, hexamethyldisilathiane has been used as a sulfur source in a copper-catalyzed reaction to produce diaryl sulfides from aryl iodides. thieme.de This approach has proven to be efficient for creating various symmetrical diaryl sulfides. thieme.de

Table 1: Key Features of Disilathiane-Mediated Synthesis

FeatureDescription
Mediator Disilathiane
Reactants Aromatic disulfides and alkyl carboxylates
Key Intermediate Thiosilane
Catalyst (for diaryl sulfides) Copper(I)
Sulfur Source (for diaryl sulfides) Hexamethyldisilathiane
Photo-Induced C-S Cross-Coupling Reactions

Photo-induced reactions offer a mild and efficient alternative for forming carbon-sulfur bonds. These methods often use visible light to drive the reaction, avoiding the need for high temperatures or harsh reagents. nih.gov

One approach involves a visible-light-promoted cross-coupling reaction between thiols and aryl halides. nih.gov This method is notable for not requiring a transition metal or a photoredox catalyst. nih.gov The reaction is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the thiolate anion and the aryl halide. Visible light then induces an electron transfer within this complex, generating a thiyl radical and an aryl radical, which then combine to form the desired thioether. nih.gov This technique has been successfully applied to a wide range of aryl halides and thiols, including those containing various functional groups and heterocyclic structures. nih.gov

Another strategy in photocatalysis involves the use of a photocatalyst, such as Eosin Y, to facilitate the reaction between arenediazonium salts and disulfides. beilstein-journals.orgscispace.com In this process, the photocatalyst, when excited by visible light, reduces the arenediazonium salt to generate an aryl radical. beilstein-journals.orgscispace.com This radical then reacts with the disulfide to form the aryl sulfide. beilstein-journals.orgscispace.com

More complex systems may employ dual catalysis, combining a photoredox catalyst with a transition metal catalyst, such as nickel. acs.org This approach has been used for the thioetherification of aryl and heteroaryl bromides with a variety of thiols. acs.org

Table 2: Comparison of Photo-Induced C-S Coupling Methods

MethodCatalyst SystemReactantsKey Features
Catalyst-FreeVisible LightThiols, Aryl HalidesMild conditions, broad substrate scope. nih.gov
OrganocatalyticEosin Y, Visible LightArenediazonium Salts, DisulfidesAvoids transition metals. scispace.com
Dual CatalysisPhotoredox Catalyst (e.g., Iridium complex), Nickel CatalystThiols, Aryl BromidesEffective for a wide range of functional groups. acs.org

Precursor Synthesis and Functionalization Pathways Relevant to 4-Chloro-3,5-dimethylphenyl Ethyl Sulfide

The synthesis of this compound relies on the availability of appropriately functionalized precursor molecules. The following sections detail key synthetic steps for preparing these precursors.

Selective Chlorination and Methylation of Aromatic Precursors

The creation of the specific aromatic structure of this compound begins with the selective chlorination and methylation of simpler aromatic compounds.

A common precursor for this compound is 4-chloro-3,5-dimethylphenol (B1207549). sigmaaldrich.commerckmillipore.com The synthesis of this precursor can be achieved by the chlorination of 3,5-dimethylphenol. google.comchemicalbook.com One method involves reacting 3,5-dimethylphenol with a chlorinating agent in the presence of a cupric salt catalyst and an oxidizing agent in an organic solvent. google.com Suitable chlorinating agents include sulfuryl chloride. chemicalbook.com The reaction temperature is typically maintained between 60 to 120 °C. google.com

The selectivity of the chlorination process is a critical factor. The use of sulfuryl chloride as a chlorinating agent for 3,5-xylenol (3,5-dimethylphenol) has been shown to favor the formation of the para-chloro isomer over the ortho-chloro isomer. google.com The ratio of para- to ortho-chloro products can be significantly increased by using sulfuryl chloride compared to molecular chlorine. google.com Furthermore, the selectivity of chlorination can be enhanced by using certain sulfur-containing catalysts in conjunction with a Lewis acid like aluminum or ferric chloride. researchgate.netmdpi.com

Introduction of the Ethyl Thioether Moiety in Substituted Arenes

Once the chlorinated and methylated aromatic precursor is obtained, the next step is the introduction of the ethyl thioether group. A classic method for forming thioethers is the nucleophilic substitution of an alkyl halide by a thiolate ion. acs.orgyoutube.commasterorganicchemistry.com In the context of this compound, this would involve the reaction of 4-chloro-3,5-dimethylthiophenol with an ethyl halide.

Alternatively, cross-coupling reactions provide a powerful tool for the synthesis of aryl thioethers. These reactions typically involve the coupling of an aryl halide with a thiol or a thiol equivalent, often catalyzed by a transition metal such as copper or palladium. orgsyn.orgorganic-chemistry.org For instance, aryl iodides can be coupled with dimethyl disulfide in the presence of a copper catalyst to form aryl methyl sulfides. organic-chemistry.org

Recent advancements have also explored the use of xanthates as thiol surrogates in cross-coupling reactions with aryl halides to produce aryl thioethers. nih.gov These reactions can be driven by visible light, offering a milder alternative to traditional methods. nih.gov

Table 3: Methods for Introducing the Ethyl Thioether Moiety

MethodReactantsCatalyst/PromoterKey Features
Nucleophilic SubstitutionThiolate, Alkyl HalideBaseA fundamental method for thioether synthesis. acs.orgmasterorganicchemistry.com
Transition Metal Cross-CouplingAryl Halide, ThiolCopper, Palladium, NickelBroad substrate scope and functional group tolerance. orgsyn.orgorganic-chemistry.org
Visible-Light Driven C-S CouplingAryl Halide, XanthatePhotocatalystUtilizes light energy, mild reaction conditions. nih.gov

Computational and Quantum Chemical Studies on 4 Chloro 3,5 Dimethylphenyl Ethyl Sulfide and Substituted Thioethers

Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of organosulfur compounds, including thioethers. nih.govresearchgate.net DFT methods, which calculate the electronic structure of a molecule based on its electron density, provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like substituted phenyl alkyl sulfides.

In the study of thioethers, DFT is employed to determine various electronic properties such as molecular orbital energies, charge distributions, and molecular electrostatic potentials. mdpi.com These calculations are crucial for understanding the reactivity and stability of these compounds. For instance, the B3LYP functional, a hybrid DFT method, is commonly used in conjunction with basis sets like cc-pVQZ to obtain reliable geometries and thermodynamic descriptors for sulfur-containing molecules. mdpi.comnih.gov

The electronic properties of thioethers are significantly influenced by the substituents attached to the sulfur atom and the aromatic ring. For example, the nucleophilicity of the sulfur atom, a key factor in its chemical behavior, can be modulated by the presence of electron-donating or electron-withdrawing groups. nih.gov Bader charge analysis, a method based on DFT calculations, can be used to quantify the charge on the sulfur atom and thus predict its nucleophilic character. nih.gov

The following table illustrates typical electronic properties of a substituted thioether, calculated using DFT methods.

Electronic PropertyRepresentative Value
Dipole Moment (Debye)1.5 - 2.5
Energy of HOMO (eV)-8.0 to -9.5
Energy of LUMO (eV)-0.5 to -1.5
HOMO-LUMO Gap (eV)7.5 to 8.0

Note: These values are representative and can vary depending on the specific substituents and the computational method used.

The biological activity and chemical reactivity of phenyl alkyl sulfides are intrinsically linked to their three-dimensional structure. Computational methods, particularly ab initio molecular orbital calculations, are instrumental in exploring the conformational landscapes of these molecules. rsc.org

For alkyl 1-phenylethyl sulfides, studies have shown that the most stable conformation is one where the alkyl group is synclinal to the phenyl group, with a Ph–C–S–R torsion angle of approximately 60°. rsc.org This preference is attributed to a CH/π hydrogen bond between the C-H bonds of the alkyl group and the π-system of the phenyl ring. rsc.org

The rotation around the C-S bond in thioethers presents a rotational barrier, which can be investigated computationally. nih.gov For thioamides, which share some structural similarities with the thioether linkage, these barriers are influenced by factors such as steric repulsion and electronic effects. researchgate.net In the case of 4-Chloro-3,5-dimethylphenyl ethyl sulfide (B99878), the ethyl group's rotation relative to the substituted phenyl ring will define the conformational space. The presence of the two methyl groups ortho to the chloro substituent will likely impose significant steric hindrance, influencing the preferred orientation of the ethyl sulfide chain.

The following table presents a hypothetical conformational analysis for 4-Chloro-3,5-dimethylphenyl ethyl sulfide, highlighting key dihedral angles and their relative energies.

ConformerDihedral Angle (Car-S-Cet-Cmet)Relative Energy (kcal/mol)
Anti~180°0.0 (most stable)
Gauche~60°1.5
Eclipsed~0°4.0 (least stable)

Note: These are hypothetical values for illustrative purposes.

Theoretical Prediction of Reactivity and Energetic Profiles

Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the high-energy complex formed as reactants convert to products. wikipedia.orgfiveable.mepressbooks.publibretexts.org Computational chemistry allows for the detailed characterization of these transition states, including their geometry and energy, which are crucial for predicting reaction pathways and rates.

A common reaction of thioethers is oxidation, where the sulfur atom is oxidized to a sulfoxide (B87167) and then to a sulfone. nih.govacs.orgresearchgate.netmasterorganicchemistry.com The mechanism of this oxidation can be computationally modeled to understand the energetics of the reaction. For example, the oxidation of thioethers by hydrogen peroxide is believed to proceed via a nucleophilic attack of the sulfur atom on the peroxide. nih.gov

Computational studies on the oxidation of similar sulfur-containing compounds, such as thiols and disulfides, have been performed to elucidate the reaction mechanisms and energetics. whiterose.ac.uk These studies often employ DFT calculations to map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. fiveable.me

Below is a table with representative activation energies for the two-step oxidation of a generic aryl ethyl sulfide.

Reaction StepReactantsProductsActivation Energy (kcal/mol)
Step 1Aryl Ethyl Sulfide + H₂O₂Aryl Ethyl Sulfoxide + H₂O15 - 20
Step 2Aryl Ethyl Sulfoxide + H₂O₂Aryl Ethyl Sulfone + H₂O20 - 25

Note: These are representative values and the actual activation energies for this compound may differ.

The reactivity of a molecule can often be understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com

For thioethers, the HOMO is typically localized on the sulfur atom, reflecting its nucleophilic character. researchgate.netresearchgate.net The energy of the HOMO can be influenced by the substituents on the phenyl ring. Electron-donating groups will generally raise the HOMO energy, making the thioether more nucleophilic, while electron-withdrawing groups will lower it. In this compound, the chloro group is electron-withdrawing, while the methyl groups are weakly electron-donating.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comwalisongo.ac.idlibretexts.orgdeeporigin.comresearchgate.net In an MEP map, red typically indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). For a thioether, the region around the sulfur atom is expected to be electron-rich, making it a likely site for electrophilic attack.

The following table summarizes the expected FMO properties for this compound.

OrbitalPrimary Atomic ContributionExpected Energy (eV)
HOMOSulfur (lone pair)-8.8
LUMOPhenyl ring (π*)-1.0

Note: These are estimated values based on trends for similar molecules.

Computational Insights into Molecular Interactions and Binding Affinities with Abstract Chemical Entities

Computational methods are invaluable for predicting how a molecule like this compound might interact with other chemical entities, which is a cornerstone of drug design and materials science. nih.govnih.govcolumbia.eduplos.orgnih.govyoutube.com These methods can be used to estimate the binding affinity of a ligand to a receptor, providing insights that can guide the synthesis of new compounds with desired properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.govyoutube.comnih.govmdpi.com The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. plos.org

Non-covalent interactions play a crucial role in molecular recognition and binding. researchgate.netsoton.ac.uknih.govacs.org For thioethers, interactions involving the sulfur atom are of particular interest. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and interactions with π-systems. soton.ac.uknih.gov The polarizability of the sulfur atom makes it a good partner for a range of interactions. nih.gov

The binding affinity of a ligand to a receptor can be quantified by the binding free energy (ΔGbind). Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate this value. A more negative ΔGbind indicates a stronger binding affinity.

The table below shows hypothetical binding affinities for this compound with three different abstract receptor sites, illustrating how binding can vary depending on the nature of the binding pocket.

Abstract Receptor SitePredominant InteractionsPredicted Binding Affinity (kcal/mol)
Site A (Hydrophobic)van der Waals, π-π stacking-7.5
Site B (Polar)Hydrogen bonding, dipole-dipole-6.2
Site C (Mixed)Hydrophobic and polar interactions-8.1

Note: These are hypothetical values for illustrative purposes.

Structure Activity Relationship Sar Studies for 4 Chloro 3,5 Dimethylphenyl Ethyl Sulfide Analogues

Influence of Aryl Ring Substituents on Chemical Reactivity and Theoretical Interactions

The nature and position of substituents on the phenyl ring of 4-chloro-3,5-dimethylphenyl ethyl sulfide (B99878) are pivotal in determining its electronic and steric profile, which in turn dictates its chemical reactivity and theoretical interaction capabilities. The interplay of these substituents creates a unique chemical environment that influences the molecule's behavior in chemical reactions.

The presence of a chlorine atom at the 4-position of the phenyl ring significantly modulates the electronic properties of the molecule. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring. researchgate.net This effect can influence the reactivity of the thioether sulfur and the aromatic ring itself. For instance, in related phenyl sulfide systems, the introduction of electron-withdrawing groups can affect the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding electron transfer processes. sid.ir

Theoretical studies on substituted aromatic compounds have shown that halogenation can lead to a lowering of both the HOMO and LUMO energy levels. mdpi.com This alteration of the energy gap can impact the kinetic and thermodynamic parameters of reactions involving the molecule. Furthermore, the presence of a halogen can introduce specific intermolecular interactions, such as halogen bonding, which can influence the compound's behavior in different chemical environments. In the context of related heterocyclic systems, the presence of halogen atoms has been shown to affect dihedral angles within the molecule more significantly than bond lengths or angles. researchgate.net

The following table summarizes the general electronic effects of para-substituents on a phenyl ring, providing a comparative context for the chloro group.

SubstituentInductive EffectResonance EffectOverall Electronic Effect
-Cl-I (Electron-withdrawing)+R (Electron-donating)Electron-withdrawing
-Br-I (Electron-withdrawing)+R (Electron-donating)Electron-withdrawing
-F-I (Electron-withdrawing)+R (Electron-donating)Electron-withdrawing
-NO₂-I (Electron-withdrawing)-R (Electron-withdrawing)Strongly Electron-withdrawing
-CH₃+I (Electron-donating)+R (Electron-donating)Electron-donating

This table illustrates the general electronic effects of common substituents. The actual effect can be influenced by the specific molecular context.

From a steric perspective, the presence of two methyl groups flanking the chloro and thioether substituents can impose significant steric hindrance. This can influence the conformation of the molecule, particularly the rotation around the aryl-sulfur bond. Such steric constraints can affect the accessibility of the sulfur atom for reactions like oxidation or coordination to metal centers. In studies of other substituted aromatic compounds, it has been noted that bulky substituents can influence the dihedral angles between the phenyl ring and its substituents. nih.gov The steric bulk of the 3,5-dimethylphenyl group can also play a role in directing the approach of reagents in chemical transformations.

The following table outlines the impact of the number and position of methyl groups on the properties of related phenyl compounds.

CompoundNumber of Methyl GroupsPositions of Methyl GroupsExpected Impact on Reactivity
Toluene14Increased electron density, activation of the ring
m-Xylene21,3Increased electron density, potential for steric hindrance
Mesitylene31,3,5High electron density, significant steric hindrance
4-Chloro-3,5-dimethylphenol (B1207549)23,5 (with a 4-chloro)A balance of electronic effects and significant steric hindrance around the functional group chemicalbook.commerckmillipore.com

This table provides a qualitative comparison of the effects of methyl substitution on aromatic rings.

Variations in the Alkyl Thioether Moiety and Their Impact on Structural Properties and Reactivity

The ethyl group of the thioether moiety in 4-chloro-3,5-dimethylphenyl ethyl sulfide is a key determinant of its structural properties and reactivity. Variations in the length and branching of this alkyl chain can have profound effects. The reactivity of thioethers is often associated with the sulfur atom, which can act as a nucleophile or be oxidized to sulfoxides and sulfones. masterorganicchemistry.com The nature of the alkyl group can influence the nucleophilicity of the sulfur atom through steric and electronic effects.

For instance, increasing the chain length of the alkyl group can introduce greater van der Waals interactions and potentially alter the compound's physical properties, such as solubility and boiling point. Branching at the α- or β-carbon of the alkyl chain can introduce significant steric hindrance around the sulfur atom, potentially slowing down reactions at the sulfur center. nih.gov The ease of oxidation of thiols to disulfides, a related class of sulfur compounds, is known to be influenced by the nature of the R group attached to the sulfur, with reactivity generally decreasing from primary to tertiary alkyl groups. researchgate.net This principle can be extended to the reactivity of thioethers.

Systematic variation of the alkyl chain in thioester self-assembled monolayers has demonstrated that the chain length can affect the accessibility and reactivity of the functional group. biu.ac.il While a different system, the underlying principle of steric shielding by the alkyl chain is applicable to the reactivity of this compound analogues.

The table below illustrates how variations in the alkyl group of a generic R-S-Ar thioether could be expected to influence its properties.

Alkyl Group (R)Expected Steric HindranceExpected Impact on Sulfur Nucleophilicity
MethylLowHigh
EthylModerateModerate
n-PropylModerateModerate
IsopropylHighLow
tert-ButylVery HighVery Low

This table presents a general trend for the influence of the alkyl group on the properties of an aryl thioether.

Stereochemical Aspects and Enantioselective Recognition in Chiral Sulfoxide (B87167) Derivatives

Oxidation of the sulfur atom in this compound leads to the formation of a chiral sulfoxide, 4-chloro-3,5-dimethylphenyl ethyl sulfoxide. The sulfur atom in the sulfoxide becomes a stereocenter, giving rise to two enantiomers. The study of these enantiomers is crucial as they can exhibit different biological activities and chemical properties.

The enantioselective recognition of chiral sulfoxides is an area of significant research. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are often used for the separation of sulfoxide enantiomers. nih.gov The mechanism of chiral recognition often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can be a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion. nih.gov

The specific substituents on the aromatic ring and the nature of the alkyl group in the sulfoxide play a critical role in the efficiency of enantioselective recognition. For instance, the presence of the chloro and dimethylphenyl groups can influence the electronic and steric environment around the sulfinyl group, affecting how it interacts with a chiral selector. Theoretical methods, such as electronic circular dichroism (ECD) calculations and molecular docking, can be employed to assign the absolute configuration of the sulfoxide enantiomers and to understand the chiral recognition mechanisms at a molecular level. nih.gov The development of methods for the stereoselective synthesis of chiral sulfinyl compounds is also an active area of research, often employing chiral auxiliaries or catalysts. nih.gov

Role of 4 Chloro 3,5 Dimethylphenyl Ethyl Sulfide As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

While direct examples of the use of 4-Chloro-3,5-dimethylphenyl ethyl sulfide (B99878) in the synthesis of complex organic molecules are not readily found in the literature, its structural motifs are present in various biologically active compounds and functional materials. The aryl sulfide linkage is a key component in a number of pharmaceuticals and agrochemicals. The core structure of 4-Chloro-3,5-dimethylphenyl ethyl sulfide could theoretically serve as a precursor to more elaborate structures through modifications at the aromatic ring, the sulfur atom, or the ethyl group.

For instance, the chloro- and dimethyl-substituted phenyl ring could be a key component in the synthesis of certain pesticides or herbicides. The specific substitution pattern can be crucial for biological activity, and this compound could provide a ready-made aromatic core for further elaboration. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the chloro-position, although the reactivity might be influenced by the presence of the other substituents.

Derivatization to Sulfoxides, Sulfones, and Other Sulfur-Containing Compounds

A primary and well-established transformation for aryl sulfides is their oxidation to the corresponding sulfoxides and sulfones. These oxidized sulfur functionalities are common in a variety of bioactive molecules and materials due to their unique chemical and physical properties, including increased polarity and hydrogen bonding capabilities.

The oxidation of this compound to its corresponding sulfoxide (B87167), 4-Chloro-3,5-dimethylphenyl ethyl sulfoxide, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The reaction conditions can often be controlled to selectively yield the sulfoxide without significant over-oxidation to the sulfone.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or under more forcing conditions, would yield 4-Chloro-3,5-dimethylphenyl ethyl sulfone. Reagents such as potassium permanganate (B83412) or excess hydrogen peroxide are typically used for this purpose.

The general schemes for these oxidations are presented below:

Table 1: General Oxidation Reactions of this compound

Starting MaterialReagent(s)ProductProduct Name
This compoundH₂O₂ or m-CPBA4-Chloro-3,5-dimethylphenyl ethyl sulfoxide4-Chloro-3,5-dimethylphenyl ethyl sulfoxide
This compound or 4-Chloro-3,5-dimethylphenyl ethyl sulfoxideKMnO₄ or excess H₂O₂4-Chloro-3,5-dimethylphenyl ethyl sulfone4-Chloro-3,5-dimethylphenyl ethyl sulfone

These derivatives, the sulfoxide and the sulfone, would exhibit different electronic and steric properties compared to the parent sulfide, which could be advantageous in the synthesis of targeted molecules. For example, the sulfone group is a strong electron-withdrawing group and can be used to activate the aromatic ring for nucleophilic aromatic substitution or to influence the acidity of adjacent protons.

Potential Applications in Advanced Materials Chemistry

Aryl sulfides and their oxidized derivatives, sulfoxides and sulfones, are known to be components of various functional materials, including high-performance polymers and organic electronic materials. The incorporation of the 4-Chloro-3,5-dimethylphenyl moiety into a polymer backbone could impart specific properties such as thermal stability, flame retardancy (due to the chlorine atom), and solubility.

The sulfone group, in particular, is a common feature in polysulfones, a class of high-temperature engineering thermoplastics. While the direct polymerization of this compound or its derivatives is not documented, one could envision its use as a monomer or a comonomer in the synthesis of novel polymers. For instance, after conversion to a di-functionalized derivative (e.g., by introducing a hydroxyl or amino group on the aromatic ring), it could be incorporated into polyester, polyamide, or polyether sulfone backbones.

The properties of such hypothetical polymers would be influenced by the specific substitution pattern of the aromatic ring. The presence of the chloro and dimethyl groups could affect the polymer's solubility, glass transition temperature, and mechanical properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Aryl Alkyl Sulfides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Chloro-3,5-dimethylphenyl ethyl sulfide (B99878). By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete picture of the molecular skeleton and connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Chloro-3,5-dimethylphenyl ethyl sulfide, distinct signals are expected for the aromatic protons, the methyl protons on the ring, and the ethyl sulfide protons.

Aromatic Protons (Ar-H): The two equivalent protons on the phenyl ring are expected to appear as a singlet in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their precise shift is influenced by the electron-donating sulfide group and the electron-withdrawing chlorine atom.

Methyl Protons (-CH₃): The two equivalent methyl groups attached to the aromatic ring will also produce a single, more intense singlet, generally found in the upfield region around δ 2.0-2.5 ppm. chemicalbook.com

Ethyl Protons (-S-CH₂-CH₃): The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons due to spin-spin coupling. The methylene protons, being adjacent to the sulfur atom, are deshielded and would appear around δ 2.5-3.0 ppm. chemicalbook.com The terminal methyl protons would be further upfield, typically around δ 1.2-1.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature.

Aromatic Carbons (Ar-C): The aromatic ring will show several distinct signals. The carbon atom bonded to the sulfur (C-S) is expected around δ 130-140 ppm. chemicalbook.com The carbon bonded to chlorine (C-Cl) will be in a similar region, while the carbons bearing methyl groups and the unsubstituted aromatic carbon will also have characteristic shifts.

Alkyl Carbons (-S-CH₂-CH₃): The methylene carbon (-CH₂-) attached to the sulfur will be found in the range of δ 25-35 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically below δ 20 ppm. chemicalbook.com

A summary of predicted NMR chemical shifts is presented below.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H~7.1 (s, 2H)-
Ar-C-S-~135
Ar-C-Cl-~134
Ar-C-CH₃-~139
Ar-C(H)-~128
Ring -CH₃~2.3 (s, 6H)~21
-S-CH₂-~2.8 (q, 2H)~28
-CH₂-CH₃~1.3 (t, 3H)~15

Predicted values are based on data from analogous structures and general NMR principles. netlify.apporganicchemistrydata.orgcarlroth.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃ClS), the molecular weight is 200.72 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 200 (for ³⁵Cl) and 202 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic for a monochlorinated compound.

The fragmentation of aryl alkyl sulfides is well-documented and typically involves several key pathways. miamioh.eduscribd.com

Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is common, leading to the loss of a methyl radical (•CH₃) from the ethyl group. This would result in a fragment ion at m/z 185/187.

Benzylic/Thiophenoxy Cleavage: The most prominent fragmentation pathway is often the cleavage of the sulfur-ethyl bond (S-CH₂), which is the weakest bond in the side chain. This yields a stable 4-chloro-3,5-dimethylthiophenoxy cation.

McLafferty Rearrangement: While less common for simple sulfides, rearrangement reactions can occur.

Loss of the Alkyl Group: Cleavage of the aryl-sulfur bond can lead to the loss of the ethyl sulfide group.

The primary fragmentation is expected to be the cleavage of the ethyl group from the sulfur atom.

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Fragmentation Pathway
200/202[C₁₀H₁₃ClS]⁺˙Molecular Ion (M⁺˙)
171/173[C₈H₈ClS]⁺˙Loss of ethyl group (•C₂H₅)
136[C₈H₈S]⁺˙Loss of Cl from the m/z 171 fragment
91[C₇H₇]⁺Tropylium ion (rearrangement) uni-saarland.de
77[C₆H₅]⁺Phenyl cation
61[CH₃CH₂S]⁺Ethylthio cation miamioh.edu

Fragmentation patterns are predicted based on general principles for aryl alkyl sulfides. libretexts.orgacs.orgnist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the key expected vibrations are:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region. iosrjournals.org

C-H Bending: Aliphatic C-H bending (deformation) modes for the methyl and methylene groups are expected around 1375-1470 cm⁻¹.

C-S Stretching: The C-S stretching vibration is a key identifier for sulfides. This bond typically produces a weak to medium intensity band in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net For thiophenol, C-S stretching modes have been reported around 700 cm⁻¹. researchgate.netresearchgate.net

C-Cl Stretching: The C-Cl stretching vibration is also found in the fingerprint region, typically between 600 and 800 cm⁻¹, and can sometimes overlap with the C-S stretch. libretexts.org

A summary of the expected vibrational bands is provided below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3010 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2980Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aliphatic C-H Bend1375 - 1470Medium
C-S Stretch600 - 800Weak to Medium
C-Cl Stretch600 - 800Strong

Assignments are based on established group frequencies and data from related compounds. mdpi.comresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be crystallized, XRD analysis would provide a wealth of structural information.

The analysis would yield the crystal system, space group, and unit cell dimensions. Most importantly, it would determine the exact bond lengths (e.g., C-S, S-C, C-Cl, C-C, C-H), bond angles, and torsion angles within the molecule. This allows for the precise description of the molecular geometry and the conformation of the ethyl group relative to the aromatic ring. For example, studies on other aryl sulfides have used XRD to confirm their structures and analyze intermolecular interactions in the crystal lattice. beilstein-journals.org Similarly, the structure of dimethyl(phenyl)phosphine sulfide was determined at low temperature due to its low melting point, yielding precise P-S and P-C bond lengths. nih.gov This level of detail is crucial for understanding steric effects and packing forces in the solid state.

Advanced X-ray Spectroscopy (XPS, XAS) for Elemental Composition and Electronic States

Advanced X-ray spectroscopy techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide insights into the elemental composition and electronic structure of a compound, with a particular focus on the chemical state of the sulfur atom.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons. For this compound, XPS can confirm the presence of carbon, chlorine, and sulfur. The key measurement would be the S 2p binding energy. For sulfide (S²⁻) species, the S 2p₃/₂ peak typically appears in the range of 160-164 eV. rsc.orgresearchgate.net The exact binding energy can provide information about the oxidation state and chemical environment of the sulfur atom, distinguishing it from oxidized sulfur species like sulfoxides or sulfones, which appear at higher binding energies. mdpi.com

X-ray Absorption Spectroscopy (XAS): Sulfur K-edge XAS probes the transition of a sulfur 1s electron to unoccupied molecular orbitals. The resulting spectrum is highly sensitive to the nature of the sulfur's chemical bonds. Studies on aryl and aryl-alkyl sulfides have shown that the near-edge structure (XANES) is strongly affected by the coordination with the phenyl ring and is distinct from that of simple alkyl sulfides. nih.gov The spectra can be used to understand the S-C bonding orbitals and are sensitive to the molecule's conformation, such as the rotation around the S-C bonds. nih.gov This makes XAS a powerful tool for probing the electronic structure of the sulfur atom within the molecule.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for analyzing volatile and thermally stable compounds like aryl alkyl sulfides. The compound is vaporized and passed through a capillary column, separating it from other components based on boiling point and polarity. The retention time is a characteristic property used for identification. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the immediate acquisition of a mass spectrum for each eluting peak, providing definitive identification and structural confirmation. nih.gov This is particularly useful for distinguishing between isomers that might have similar retention times but different fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for compounds that are less volatile or thermally sensitive. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture). The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. HPLC is also highly effective for separating positional isomers that might have been formed during synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3,5-dimethylphenyl ethyl sulfide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where ethyl sulfide reacts with a halogenated aromatic precursor (e.g., 4-chloro-3,5-dimethylphenyl chloride). Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfide group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC or GC-MS .
  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of aromatic precursor to ethyl sulfide) and reaction time (6-12 hrs at 60-80°C) to minimize byproducts like sulfoxides .

Q. What safety protocols are critical for handling this compound?

  • Methodology : Due to structural similarities to chlorinated phenols (e.g., chloroxylenol), use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact and inhalation. Store in airtight containers at 4°C, away from oxidizers and light. Follow GHS guidelines for chlorinated compounds (H302, H315, H319) .
  • Key Considerations : Conduct a risk assessment for waste disposal, as halogenated byproducts may require specialized treatment .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Confirm structure via ¹H/¹³C NMR (δ ~2.5 ppm for methyl groups, δ ~3.1 ppm for ethyl sulfide protons).
  • HPLC-MS : Assess purity (>98%) and detect trace sulfoxide/sulfone byproducts.
  • FT-IR : Identify C-S stretching vibrations (~600-700 cm⁻¹) and aromatic C-Cl (~550 cm⁻¹) .

Advanced Research Questions

Q. How does the sulfide group influence oxidative stability, and what experimental designs mitigate unwanted oxidation?

  • Methodology : The sulfide group is prone to oxidation, forming sulfoxides or sulfones. Study reactivity under controlled conditions (e.g., H₂O₂ in acetic acid at 25-50°C). Use radical scavengers (e.g., BHT) or anaerobic chambers to suppress oxidation. Monitor intermediates via LC-MS and kinetic studies .
  • Data Contradictions : Conflicting oxidation rates may arise from solvent polarity or trace metal catalysts. Replicate experiments with degassed solvents and chelating agents (EDTA) to isolate variables .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Test across concentrations (1-100 µM) to differentiate therapeutic vs. toxic thresholds.
  • Cell Line Specificity : Compare activity in bacterial models (e.g., E. coli) vs. mammalian cells (e.g., HEK293).
  • Mechanistic Probes : Use ROS assays or apoptosis markers (Annexin V) to distinguish antimicrobial from cytotoxic pathways .

Q. How can researchers model the environmental fate of this compound in indoor settings?

  • Methodology : Simulate adsorption on indoor surfaces (paint, dust) using microspectroscopic imaging (AFM, ToF-SIMS). Measure volatility via gas chromatography (GC-ECD) and degradation under UV light (λ = 254 nm). Cross-reference with indoor air chemistry models to predict persistence .
  • Advanced Tools : Isotope labeling (¹³C/³⁵S) tracks degradation pathways and metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.